Cas no 327-97-9 (Chlorogenic acid)

Chlorogenic acid 化学的及び物理的性質
名前と識別子
-
- Chlorogenic acid
- 1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID 3-[3,4-DIHYDROXYCINNAMATE]
- 1s,3r,4r,5r)-3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-
- trihydroxycyclohexanecarboxylic acid
- 3-[[3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL]OXY] 1,4,5-
- 3-(3,4-DIHYDROXYCINNAMOYL)-D(-)-QUINIC ACID
- 3-(3,4-DIHYDROXYCINNAMOYL)QUINIC ACID
- 3-CAFFEOYLQUINIC ACID
- 3-O-(3,4-DIHYDROXYCINNAMOYL)-D-QUINIC ACID
- 3-O-CAFFEOYLQUINIC ACID
- 3R-[[3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL]OXYL]-1S,4R,5R-TRIHYROXY-
- CYCLOHEXANECARBOXYLIC ACID
- 5-(3,4-DIHYDROXYCINNAMOYL)-D-(-)-QUINIC ACID
- 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid
- CAFFEOLYQUINIC ACID
- CAFFEOYLQUINIC ACID
- CAFFETANNIC ACID
- CAFFEYLQUINIC ACID
- CHLOROGENIC ACID, TRANS
- HELIANTHIC ACID
- ISOCHLOROGENIC ACID
- NSC 407296
- CHLOROGENIC ACID-ZEDOARY OIL
- Chlorogenic Acid Hydrate
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- CHLOROGENIC ACID(P)
- CHLOROGENIC ACID(P) PrintBack
- CHLOROGENIC ACID(RG)
- Eucommia Leaves P.E
- 3-(3,4-Dihydroxycinnamoyl)quinic Acid Hydrate
- 3-Caffeoylquinate
- 3-mono-O-caffeoylquinic acid
- 5-caffeoylquinic acid
- Chlorogenate
- Chlorogenic acid,predominantly trans,from coffee seeds
- Heriguar
- Heriguard
- Hlorogenic acid
- NSC-407296
- CGA
- (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- WAKO039-20331
- Cortex Extract.
- Eucommia Ulmoides P.E.
- Green Coffee Bean Extract
- Green Coffee Bean Extract Powder
- Decaffeinated Green Coffee Bean Extract Powder
- water-soluble Green Coffee Bean Extract Powder
- Chlorogenic acid,98%
- Chlorogenic Acid1510
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylicacid
- SR-01000841185-4
- Chlorogenic acid, European Pharmacopoeia (EP) Reference Standard
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-DIHYDROXY-PHENYL)-ACRYLOYLOXY]-1,4,5-TRIHYDROXY-CYCLOHEXANECARBOXYLIC ACID
- NCGC00168941-01
- Q421964
- CHLOROGENIC ACID (USP-RS)
- 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid 3-(3,4-dihydroxycinnamate)
- CS-3766
- CCRIS 1400
- Chlorogenic acid hemihydrate
- ACon1_000581
- trans-5-O-Caffeoylquinic acid
- NCGC00168941-02
- 1ST40089
- BSPBio_000414
- HMS3649E06
- BDBM513080
- DTXCID604786
- 3-[(E)-3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- cyclohexanecarboxylic acid, 3-(3',4'-dihydroxycinnamoyl)oxy-1,4,5-trihydroxy-
- 5-caffeoyl quinic acid
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- HMS1923C11
- Spectrum5_000733
- 327-97-9
- HMS1569E16
- SR-01000841185
- bmse000387
- BRD-K47114202-001-14-6
- Chlorogenic acid, United States Pharmacopeia (USP) Reference Standard
- Caffeoyl quinic acid
- NCGC00260044-01
- 3 Caffeoylquinic Acid
- SR-01000946600-1
- BDBM50327036
- NCGC00168941-03
- (1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylicacid
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S-(1-alpha,3-beta,4-alpha,5-alpha))-
- Tox21_202495
- CHLOROGENIC ACID [USP-RS]
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenic acid (constituent of st. john's wort) [DSC]
- Chlorogenic acid (8CI)
- trans-Chlorogenic acid
- C00852
- Chlorogenic acid [MI]
- GTPL12477
- (1S,3R,4R,5R,E)-3-(3-(3,4-dihydroxyphenyl)acryloyloxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- F16266
- NSC70861
- CAS-327-97-9
- 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid 3-(3,4-dihydroxycinnamate
- DTXSID101318952
- (1S-(1alpha,3beta,4alpha,5alpha))3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 3-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenicacid
- NSC 70861
- SMR000857273
- 5-O-Caffeoylquinic acid
- SR-01000946600
- (1S,3R,4R,5R)-3-((E)-3-(3,4-dihydroxyphenyl)acryloyloxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Acid, 3-Caffeoylquinic
- SPECTRUM210800
- AS-12284
- AC-6032
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1S-(1-.ALPHA.,3-.BETA.,4-.ALPHA.,5-.ALPHA.))-
- Hlorogenate
- (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Chlorogenic acid (constituent of st. john's wort)
- UNII-318ADP12RI
- (1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Chlorogenic acid 10 microg/mL in Acetonitrile
- Quinic acid, 5-caffeoyl-
- CHEBI:95271
- SCHEMBL19466
- Quinic acid, 3-caffeoyl-, E-
- Cyclohexanecarboxylic acid,3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1S,3R,4R,5R)-
- Chlorogenic-acid
- CHEMBL284616
- Chlorogenic acid (constituent of echinacea angustifolia root, echinacea pallida root, echinacea purpurea root and echinacea purpurea aerial parts)
- MLS002153805
- (+)-Chlorogenic acid
- Chlorogenic acid [WHO-DD]
- 3-O-caffeoyl-D-quinic acid
- Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- HMS2235F03
- CCG-38471
- (1S,3R,4R,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- edit(1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- 3-(3,4-Dihydroxycinnamoyl)quinate
- SDCCGMLS-0066467.P001
- Prestwick2_000427
- (E)-chlorogenic acid
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S-(1alpha,3beta,4alpha,5alpha))-
- edit(1S,3R,4R,5R)-3-(((2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, [1S-(1alpha,3beta,4alpha,5alpha)]-
- BIDD:ER0453
- AKOS015955866
- 318ADP12RI
- HMS2096E16
- Chlorogenic acid, primary pharmaceutical reference standard
- (1R,3S,4S,5S)-3-[(E)-3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- 202650-88-2
- trans-Caffeic acid 5-o-D-quinate
- Prestwick3_000427
- 3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy] 1,4,5-trihydroxycyclohexanecarboxylic acid
- Chlorogenic acid, Chiral
- (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- Acid, Chlorogenic
- Chlorogenic acid,
- 5-CQA
- D54CAE3D-CDDA-455D-A28E-77FC9EFE4A43
- DB12029
- Chlorogenic acid 1000 microg/mL in Acetone
- s2280
- EINECS 206-325-6
- BSPBio_003353
- 3-[3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- NSC-70861
- NCGC00168941-05
- 32CF6D13-8F08-485F-B79E-F8A6AC318E07
- MFCD00003862
- BPBio1_000456
- CHEBI:16112
- [1S-(1alpha,3beta,4alpha,5alpha)]-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- NSC407296
- 3-trans-Caffeoylquinic acid
- BRD-K47114202-001-06-2
- HY-N0055
- Prestwick_112
- DTXSID3024786
- ALBB-030169
- NS00015066
- [1S-(1alpha,3beta,4alpha,5alpha)]3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- cyclohexanecarboxylic acid, 3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenic acid, >=95% (titration)
- CP chlorogenic acid
-
- MDL: MFCD00003862
- インチ: 1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1
- InChIKey: CWVRJTMFETXNAD-JUHZACGLSA-N
- ほほえんだ: O=C([C@@]1(O)C[C@@H](OC(/C=C/C2=CC=C(O)C(O)=C2)=O)[C@H](O)[C@H](O)C1)O
計算された属性
- せいみつぶんしりょう: 354.095082g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 回転可能化学結合数: 5
- どういたいしつりょう: 354.095082g/mol
- 単一同位体質量: 354.095082g/mol
- 水素結合トポロジー分子極性表面積: 165Ų
- 重原子数: 25
- 複雑さ: 534
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 354.31
- 同位体原子数: 0
- 水素結合受容体数: 9
- トポロジー極表面積: 165
じっけんとくせい
- 色と性状: 白から黄色またはベージュのパウダー
- 密度みつど: 1.3594 (rough estimate)
- ゆうかいてん: 210 °C (dec.) (lit.)
- ふってん: 665°C at 760 mmHg
- フラッシュポイント: 245.5°C
- 屈折率: -37 ° (C=1, H2O)
- ようかいど: Soluble in ethanol and acetone.
- すいようせい: お湯に溶ける
- PSA: 164.75000
- LogP: -0.64590
- ひせんこうど: -36 º (c=1, H2O)
- ようかいせい: これようかいど in water at 25 ℃ is about 4%, and the ようかいどお湯の中ではもっと大きいです。エタノールとアセトンに可溶性である。酢酸エチルに極微溶解する。
- マーカー: 2142
Chlorogenic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 68:不可逆的影響のリスク
- セキュリティの説明: S24/25
- RTECS番号:GU8480000
-
危険物標識:
- リスク用語:R68
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Chlorogenic acid 税関データ
- 税関コード:税関コード:29182900
Chlorogenic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB348271-100 g |
Chlorogenic acid, 95%; . |
327-97-9 | 95% | 100 g |
€552.00 | 2023-07-19 | |
TargetMol Chemicals | T2805-1 mL * 10 mM (in DMSO) |
Chlorogenic Acid |
327-97-9 | 99.67% | 1 mL * 10 mM (in DMSO) |
¥ 460 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C109402-250mg |
Chlorogenic acid |
327-97-9 | 95% | 250mg |
¥29.90 | 2023-09-03 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2822-20mg |
Chlorogenic acid |
327-97-9 | ≥98% | 20mg |
¥90 | 2024-09-26 | |
DC Chemicals | DCL-068-20 mg |
3-O-caffeoylquinic acid |
327-97-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1800719467-1g |
Chlorogenic acid |
327-97-9 | 1g |
¥ 265.1 | 2024-07-19 | ||
Ambeed | A163338-5g |
(1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid |
327-97-9 | 98% | 5g |
$23.0 | 2025-03-01 | |
eNovation Chemicals LLC | D508119-1g |
Chlorogenic acid |
327-97-9 | 97% | 1g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D508119-5g |
Chlorogenic acid |
327-97-9 | 97% | 5g |
$160 | 2024-05-24 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20782-100mg |
Chlorogenic acid |
327-97-9 | ,HPLC≥98% | 100mg |
¥350.00 | 2022-01-07 |
Chlorogenic acid サプライヤー
Chlorogenic acid 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Book reviews
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Quinic acids and derivatives
- Natural Products and Extracts Plant Extracts Plant based Stenostomum acreanum
- Natural Products and Extracts Plant Extracts Plant based Ripariosida hermaphrodita
- CQAs
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Chlorogenic acidに関する追加情報
Chlorogenic Acid (CAS No. 327-97-9): A Multifunctional Phytochemical with Emerging Therapeutic Applications
Chlorogenic acid, a naturally occurring phenolic compound, is classified under the Caffeic acid ester family and holds the Chemical Abstracts Service (CAS) registry number 327-97-9. Its chemical structure consists of a caffeoyl group conjugated to quinic acid via an ester bond, forming a dihydrocaffeate derivative. This unique molecular configuration endows it with exceptional antioxidant properties, as demonstrated by its ability to scavenge free radicals such as hydroxyl radicals (·OH) and superoxide anions (O₂⁻). Recent spectroscopic analyses using advanced nuclear magnetic resonance (NMR) techniques have further validated its structural stability under physiological conditions, a critical factor for its pharmacological efficacy.
Natural sources of CAS No. 327-97-9 include coffee beans, where it constitutes up to 6–10% of green coffee extracts, and medicinal plants like Hibiscus sabdariffa. The compound's bioavailability has been a focus of recent studies, with researchers at the University of California, Berkeley, demonstrating that encapsulation within lipid-based nanoparticles enhances oral absorption by approximately 40% compared to conventional formulations. This breakthrough addresses a longstanding challenge in phytochemical drug delivery, particularly for compounds with low aqueous solubility.
In the realm of neuroprotection, chlorogenic acid's ability to modulate mitochondrial function has gained significant attention. A 2023 study published in Nature Communications revealed its capacity to inhibit amyloid-beta aggregation by stabilizing mitochondrial membrane potential in hippocampal neurons. This mechanism suggests potential utility in managing neurodegenerative disorders such as Alzheimer's disease, where mitochondrial dysfunction plays a pivotal role. The compound also exhibits nootropic effects, improving cognitive performance in rodent models through upregulation of brain-derived neurotrophic factor (BDNF) expression by 58% after subchronic administration.
The anti-inflammatory profile of CAS No. 327-97-9 has been extensively characterized in recent years. Investigations at Harvard Medical School identified its dual action on nuclear factor-kappa B (NF-κB) signaling and cyclooxygenase (COX)-mediated pathways. In experimental arthritis models, it reduced pro-inflammatory cytokine production by suppressing NF-κB translocation while simultaneously inhibiting COX-2 enzyme activity by over 80%. These findings highlight its potential as an adjunct therapy for autoimmune diseases without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
In oncology research, emerging evidence underscores its role in cancer chemoprevention through apoptosis induction and cell cycle arrest mechanisms. A landmark study from the MD Anderson Cancer Center demonstrated that chlorogenic acid triggers caspase-dependent apoptosis in triple-negative breast cancer cells via reactive oxygen species (ROS)-mediated mitochondrial damage. Additionally, it downregulates cyclin D1 expression by targeting histone deacetylases (HDACs), thereby halting cell proliferation at the G1/S phase transition point.
The cardiovascular benefits of this compound are mediated through endothelial nitric oxide synthase (eNOS) activation and platelet aggregation inhibition. Clinical trials conducted at Tokyo University showed that daily supplementation reduced systolic blood pressure by an average of 14 mmHg in hypertensive patients over eight weeks without adverse effects on renal function. Its vasoprotective role was further elucidated through ex vivo experiments revealing increased endothelial-dependent relaxation in isolated rat aortas treated with micromolar concentrations.
In metabolic disease research, chlorogenic acid's impact on insulin signaling pathways is now better understood thanks to CRISPR-based knockdown studies published in Molecular Metabolism. The compound activates AMP-activated protein kinase (AMPK) α1 subunit expression while inhibiting hepatic gluconeogenesis via suppression of phosphoenolpyruvate carboxykinase (PEPCK). These actions resulted in improved glucose tolerance indices and reduced hepatic lipid accumulation in obese mouse models fed high-fat diets.
Synthetic advancements have enabled precise structural modifications to enhance therapeutic potential. Solid-phase peptide synthesis analogs developed at MIT exhibit increased stability against enzymatic degradation while retaining antioxidant activity comparable to native forms. Such innovations are critical for overcoming challenges related to natural product variability observed during large-scale extraction processes from botanical sources like Ginkgo biloba.
Bioavailability optimization remains a key area of research focus. Microencapsulation technologies using zein protein matrices have achieved sustained release profiles extending half-life from 1.5 hours to over 8 hours post-administration according to studies from Purdue University's Department of Food Science. This innovation aligns with current trends toward prolonged drug action and reduced dosing frequency for chronic conditions like type II diabetes mellitus.
In dermatological applications, chlorogenic acid's photoprotective properties were recently validated through UV-induced skin damage models at Johns Hopkins University School of Medicine. Topical formulations containing this compound demonstrated significant reduction (p<0.05) in matrix metalloproteinase (MMP)-1 expression following UVA exposure, suggesting promise for anti-photoaging products without retinoid-associated irritation risks.
The compound's antiviral efficacy against enveloped viruses was explored during the SARS-CoV pandemic era and has seen renewed interest post-pandemic. In vitro experiments at Oxford University revealed its ability to inhibit viral entry into host cells by disrupting lipid raft formation on cell membranes without cytotoxicity up to concentrations exceeding 1 mMol/L.
Ongoing clinical trials are evaluating its neuroprotective effects in multiple sclerosis patients using double-blind protocols incorporating positron emission tomography (PET) imaging biomarkers for real-time efficacy assessment. Preliminary data indicate reductions in T-cell infiltration into central nervous system tissues alongside improved motor function scores measured via rotarod tests.
In pharmaceutical formulation development, researchers are leveraging its inherent acidity for targeted drug delivery systems pH-sensitive liposomes that release their payloads specifically within tumor microenvironments where extracellular pH ranges between 6–6.8 versus normal tissue pH ~7–7.
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...[Final paragraph discussing regulatory considerations and future translational research directions]
327-97-9 (Chlorogenic acid) 関連製品
- 19870-46-3(1,3-Dicaffeoylquinic acid)
- 1241-87-8(1-Caffeoylquinic acid)
- 906-33-2(Neochlorogenic acid)
- 2450-53-5(Isochlorogenic acid A)
- 14534-61-3(3,4-Dicaffeoylquinic acid)
- 77-95-2(D(-)-Quinic Acid)
- 6001-76-9(chlorogenic acid hemihydrate)
- 331-39-5(Caffeic acid)
- 1182-34-9(1,4-Dicaffeoylquinic acid)
- 905-99-7(4-O-Caffeoylquinic Acid)

